

# Evaluating the Safety Profile of Valiglurax Versus Other mGluR4 PAMs: A Comparative Guide

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Compound of Interest		
Compound Name:	Valiglurax	
Cat. No.:	B15616429	Get Quote

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Positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) represent a promising non-dopaminergic therapeutic strategy for Parkinson's disease and other neurological disorders. By enhancing the receptor's response to endogenous glutamate, mGluR4 PAMs offer a nuanced approach to modulating neuronal excitability in key brain circuits. However, the development of these compounds has faced challenges, with safety and tolerability being critical hurdles. This guide provides a comparative evaluation of the safety profile of **Valiglurax** (VU0652957) against other notable mGluR4 PAMs, including the clinically tested foliglurax and the preclinical candidate ADX88178.

## **Executive Summary**

Valiglurax, a potent and selective mGluR4 PAM, demonstrated promising in vitro and in vivo pharmacological properties. However, its progression to clinical trials was halted due to an anticipated inability to establish a safe therapeutic window in humans. In contrast, foliglurax advanced to Phase II clinical trials and was found to be generally safe and well-tolerated, but was ultimately discontinued due to a lack of efficacy. The preclinical candidate ADX88178 has shown efficacy in various rodent models, but potential concerns regarding the exacerbation of psychosis-like behaviors have been raised in non-human primate studies. This guide synthesizes the available preclinical and clinical data to provide a comparative overview of the safety profiles of these compounds.



## **Comparative Safety and Tolerability**

The following table summarizes the available safety and tolerability data for **Valiglurax** and other selected mGluR4 PAMs.



Compound	Development Stage	Key Safety/Tolerability Findings
Valiglurax (VU0652957)	Preclinical	Did not advance to IND- enabling studies. Dose escalation studies in rats and cynomolgus monkeys revealed a projected inability to establish a no-observed- adverse-effect level (NOAEL) at a relevant plasma concentration, suggesting a narrow therapeutic index. Specific adverse effects have not been publicly detailed.
Foliglurax	Phase II Clinical Trial	Generally safe and well- tolerated in humans. No relevant safety signals were detected in a 28-day, randomized, placebo- controlled, double-blind clinical trial. The most commonly reported treatment-related adverse events were on and off phenomenon, dyskinesia, and headache. The development was discontinued due to a lack of efficacy.[1][2]
ADX88178	Preclinical	Efficacious in rodent models with good specificity. It has shown anxiolytic and antipsychotic-like efficacy and reverses haloperidol-induced catalepsy without affecting locomotor activity at efficacious doses.[3][4][5] However, a study in MPTP-lesioned

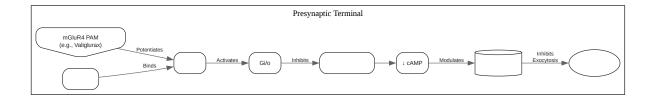


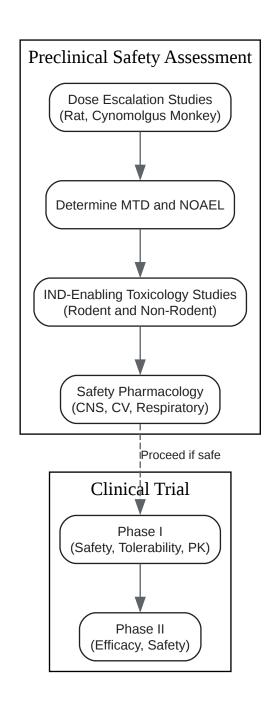
		marmosets suggested that at higher doses, ADX88178 may exacerbate dopaminergic psychosis.[6]
Lu AF21934	Preclinical	Demonstrated anxiolytic-like effects in rodent models. It has been shown to reduce hyperactivity in rats.[7][8] Detailed public data on its safety and toxicology profile is limited.

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.









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